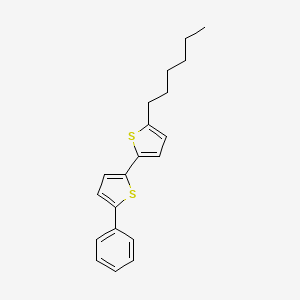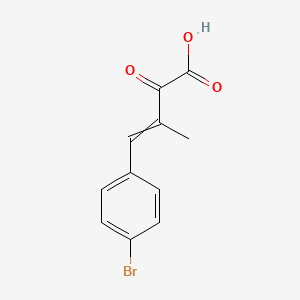
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid structure
準備方法
The synthesis of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
化学反応の分析
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Fischer esterification can convert this compound into its corresponding methyl or ethyl esters .
科学的研究の応用
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization of the transmembrane potential difference in tobacco protoplasts, affecting their sensitivity to auxins . Additionally, its neurotoxic effects are linked to the inhibition of acetylcholinesterase activity, leading to impaired nerve transmission .
類似化合物との比較
4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: This compound shares the bromophenyl group but differs in its acetic acid structure.
4-Bromobenzeneboronic acid: Another bromophenyl derivative, used in various coupling reactions.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with a similar bromophenyl group, studied for its antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
920972-74-3 |
|---|---|
分子式 |
C11H9BrO3 |
分子量 |
269.09 g/mol |
IUPAC名 |
4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |
InChIキー |
ZBVCIVAMLIRUGF-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



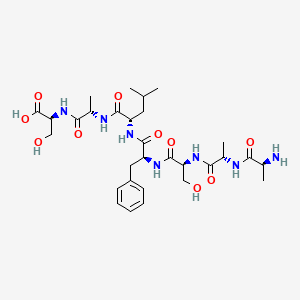
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
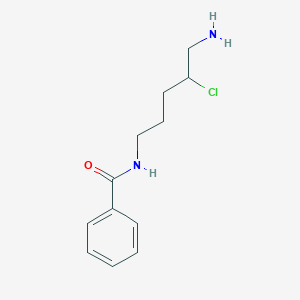
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
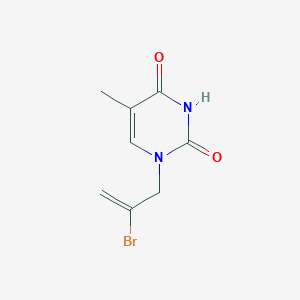
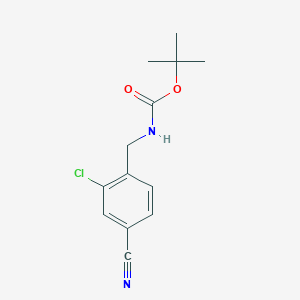
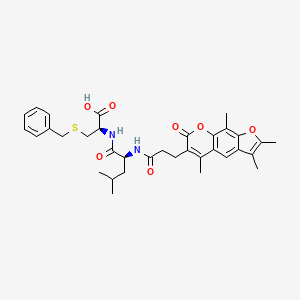
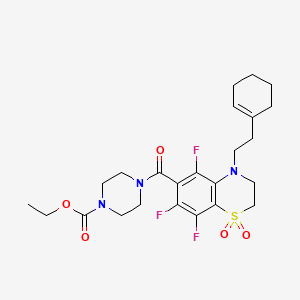
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
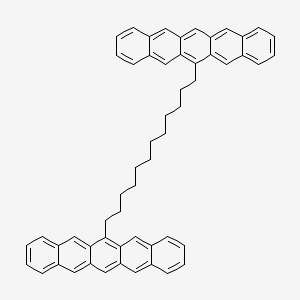
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
